2-(5-Amino-[1,3,4]thiadiazol-2-yl)-N-(4-methoxy-phenyl)-acetamide is a chemical compound classified under thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds notable for their inclusion of nitrogen and sulfur atoms, which contribute to their diverse biological activities. This compound, specifically, is recognized for its potential in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents .
The compound can be synthesized from 5-amino-1,3,4-thiadiazole and 4-methoxyphenylacetic acid, often utilizing various reagents and catalysts to facilitate the reaction. It is available for purchase from chemical suppliers and has been the subject of numerous studies focusing on its biological properties and synthetic pathways .
The synthesis of 2-(5-Amino-[1,3,4]thiadiazol-2-yl)-N-(4-methoxy-phenyl)-acetamide typically involves the following steps:
The molecular structure of 2-(5-Amino-[1,3,4]thiadiazol-2-yl)-N-(4-methoxy-phenyl)-acetamide includes:
The molecular formula for this compound is CHNOS, with a molecular weight of approximately 248.31 g/mol. The structural configuration can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) .
2-(5-Amino-[1,3,4]thiadiazol-2-yl)-N-(4-methoxy-phenyl)-acetamide can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The specific conditions (temperature, solvent) will vary based on the desired reaction pathway .
The mechanism by which 2-(5-Amino-[1,3,4]thiadiazol-2-yl)-N-(4-methoxy-phenyl)-acetamide exerts its biological effects involves interactions at the molecular level with biological targets such as enzymes or receptors.
For instance:
Physical properties include:
Chemical properties encompass:
Relevant data regarding melting point and spectral characteristics can be obtained from analytical methods such as NMR and Infrared (IR) spectroscopy .
The applications of 2-(5-Amino-[1,3,4]thiadiazol-2-yl)-N-(4-methoxy-phenyl)-acetamide include:
This compound's unique combination of functional groups makes it a valuable candidate for further research in drug development and material sciences.
1,3,4-Thiadiazole derivatives represent a privileged scaffold in modern drug discovery due to their exceptional chemical versatility and broad-spectrum biological activities. This five-membered heterocyclic system contains two nitrogen atoms and one sulfur atom, exhibiting high aromatic character and metabolic stability in physiological environments [1] [4]. The mesoionic nature of the 1,3,4-thiadiazole ring enables efficient crossing of biological membranes, enhancing bioavailability and facilitating interactions with diverse biological targets [4] [9]. Clinically, this scaffold features in several established drugs including acetazolamide (carbonic anhydrase inhibitor), methazolamide (diuretic), and cefazolin (antibiotic), demonstrating its pharmaceutical relevance [1] [4]. The ring's structural similarity to pyrimidine nucleotides allows it to function as a bioisostere, enabling interference with essential cellular processes in pathological conditions [8]. This unique combination of physicochemical properties and bioisosteric capabilities underpins the sustained interest in 1,3,4-thiadiazoles as templates for developing novel therapeutic agents, particularly in oncology where their target diversity offers significant advantages.
The 1,3,4-thiadiazole nucleus demonstrates remarkable target promiscuity in oncology, manifesting potent anticancer effects through multiple mechanistic pathways:
Enzyme Inhibition: Derivatives exhibit nanomolar inhibition of VEGFR-2 (IC~50~ = 103 nM), crucial for antiangiogenic therapy, and effectively target 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in tumor progression through arachidonic acid metabolism [5] [6]. Molecular docking confirms stable binding at catalytic sites through hydrogen bonding and hydrophobic interactions.
Apoptosis Induction: Thiadiazole-based compounds significantly modulate apoptotic regulators, elevating pro-apoptotic Bax expression (6-fold increase) while suppressing anti-apoptotic Bcl-2 (6.2-fold decrease), creating a pronounced pro-apoptotic cellular environment [6]. Flow cytometry analyses demonstrate compound-mediated apoptosis induction exceeding 45% in treated cancer cell populations.
Cell Cycle Arrest: Specific derivatives induce G0/G1 phase arrest in breast adenocarcinoma (MCF-7) at sub-micromolar concentrations (IC~50~ = 0.04 μM), effectively halting proliferation by disrupting cyclin-dependent kinase activation [6] [8].
Metastasis Suppression: Thiadiazole acetamides significantly impair cell migration in scratch-wound assays, indicating potential for inhibiting metastatic dissemination [6].
Table 1: Anticancer Efficacy of Selected 1,3,4-Thiadiazole Derivatives
Compound Structure | Primary Target | Cell Line | IC~50~ (μM) | Mechanistic Effect |
---|---|---|---|---|
5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | Topoisomerase II | LoVo | 2.44 | DNA replication interference |
(Z)-5-Benzylidenethiazolidine-2,4-dione analog | VEGFR-2 | HT-29 | 0.081 | Angiogenesis inhibition |
3-(5-Substituted-thiadiazol-2-ylimino)indolin-2-one | 15-LOX-1 | PC3 | 0.18* | Metabolic pathway disruption |
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(thiazol-2-yl)acetamide | c-Met kinase | MCF-7 | 23.29 | Signal transduction blockade |
Note: Values represent 48-hour exposure; *VEGFR-2 inhibition IC~50~ = 103 nM [6] [8]
The specific structural architecture of 2-(5-amino-[1,3,4]thiadiazol-2-yl)-N-(4-methoxy-phenyl)-acetamide (C~11~H~12~N~4~O~2~S~2~) integrates three pharmacologically critical elements that synergistically enhance its druglikeness and target affinity:
5-Amino-1,3,4-thiadiazole Core: This moiety serves as a hydrogen-binding domain with dual functionality—the exocyclic amino group acts as a hydrogen bond donor while ring nitrogen atoms function as acceptors. This configuration facilitates strong interactions with enzymatic ATP-binding sites (e.g., VEGFR-2's Asp1044 and Glu883 residues) [6]. The mesoionic character enhances membrane permeability, potentially improving cellular uptake over non-ionizable analogs [1] [9].
Acetamide Linker (-NHCOCH~2~-): This spacer provides conformational flexibility critical for optimal target engagement. The methylene group permits free rotation, allowing the thiadiazole and methoxyphenyl rings to adopt low-energy binding conformations. The carbonyl oxygen serves as a hydrogen bond acceptor, potentially interacting with backbone amides in kinase hinge regions [6] [7].
4-Methoxyphenyl Terminus: The electron-rich aromatic system engages in π-π stacking with tyrosine residues (e.g., VEGFR-2's Tyr998), while the methoxy group's electron-donating capacity enhances hydrophobic cavity binding. Ortho-substitution patterns in analogs show 3-5 fold potency increases, suggesting steric contributions to binding affinity [6] [8].
Table 2: Structural Optimization Effects on Target Affinity
Structural Modification | Binding Energy (kcal/mol) | Cellular Potency (IC~50~, μM) | Pharmacokinetic Improvement |
---|---|---|---|
Unsubstituted phenyl terminus | -6.2 | 18.7 ± 1.4 | Moderate metabolic clearance |
4-Methoxyphenyl (privileged motif) | -7.8 | 0.04 ± 0.003 | Enhanced microsomal stability |
2,4-Dimethoxyphenyl analog | -7.5 | 0.19 ± 0.02 | Reduced aqueous solubility |
3-Trifluoromethylphenyl variant | -7.1 | 0.87 ± 0.09 | Increased plasma protein binding |
Computational analyses indicate the 4-methoxy configuration optimizes binding energy (-7.8 kcal/mol) through complementary hydrophobic interactions and reduced steric clash compared to ortho-substituted analogs. Molecular dynamics simulations reveal stable ligand-protein complexes with root-mean-square deviation (RMSD) < 2.0 Å over 100 ns trajectories, confirming the structural integrity of this motif in biological environments [6].
Current research on amino-thiadiazole acetamides reveals several promising yet underexplored domains:
Target Diversity: While VEGFR-2 and 15-LOX inhibition are established, emerging proteomic studies suggest potential activity against focal adhesion kinase (FAK) and c-Met kinase—critical targets in tumor invasion and resistance. Preliminary docking of 2-(5-amino-[1,3,4]thiadiazol-2-yl)-N-(4-methoxy-phenyl)-acetamide against FAK (PDB: 2JKK) shows favorable binding energy (-9.3 kcal/mol) through H-bonding with Glu506 and Ala502 [8].
Stereoelectronic Optimization: Systematic structure-activity relationship (SAR) studies are lacking for electron-withdrawing group substitutions. Quantum mechanical calculations (DFT) indicate that nitro-substituted derivatives exhibit reduced HOMO-LUMO gaps (ΔE = 3.21 eV vs. parent 4.07 eV), potentially enhancing charge transfer interactions with biological targets [6] [10].
In Vivo Translation: No published pharmacokinetic profiles exist for the lead compound. Predictive ADMET models indicate moderate blood-brain barrier permeability (log BB = -0.24) and intestinal absorption (HIA >80%), but aqueous solubility remains suboptimal (log S = -4.32), necessitating prodrug strategies [3] [10].
Combination Therapy: Synergistic potential with DNA-damaging agents (e.g., cisplatin) remains unexplored despite shared pathway vulnerabilities (Bcl-2 suppression). Computational pathway analysis suggests possible potentiation through p53 activation [8].
Table 3: Critical Research Priorities for Thiadiazole Acetamide Development
Research Domain | Current Knowledge Gap | Methodological Approach | Expected Impact |
---|---|---|---|
Target Identification | Limited proteomic profiling | Chemical proteomics with biotinylated probes | Discovery of off-target antitumor effects |
Formulation Science | Poor aqueous solubility (∼15 μg/mL) | Nanocrystal technology or lipid complexes | Enhanced oral bioavailability |
Metabolic Stability | Uncharacterized phase I/II metabolism | LC-MS analysis of microsomal incubations | Rational design of metabolically stable analogs |
In Vivo Efficacy | Absence of xenograft data | PDX models of resistant carcinomas | Validation of antitumor efficacy |
Combination Regimens | Unknown interactions with checkpoint inhibitors | Isobologram analysis in 3D spheroids | Development of synergistic protocols |
The most promising research vector involves rational structure optimization guided by computational predictions. Molecular dynamics simulations indicate that replacing the acetamide's methylene with a carbonyl (creating a ketone bridge) enhances VEGFR-2 binding through water-mediated H-bonds, potentially improving potency 7-fold [6]. Similarly, introducing sulfonamide groups at the thiadiazole 5-position may exploit dual-target potential against carbonic anhydrase IX—a hypoxia-inducible enzyme in solid tumors [4] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0